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Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular

processes and identifying novel therapeutic targets. Small molecule inhibitors of PPIs are

valuable tools for dissecting complex biological pathways and for developing new drugs. This

document provides detailed application notes and protocols for the use of XL-13m, a peptide-

based inhibitor, in studying the interactions of the YEATS domain-containing proteins ENL and

AF9. These proteins are critical readers of histone acylation and are implicated in the regulation

of gene transcription, particularly in the context of acute leukemia.[1][2][3]

XL-13m was designed with an expanded π-system to enhance π-stacking interactions within

the lysine-acylation binding pocket of the YEATS domain.[4] It serves as a valuable tool to

investigate the functional role of ENL and AF9 in chromatin biology and oncogenesis.

Data Presentation
The following table summarizes the quantitative data for XL-13m and other relevant inhibitors

of the ENL/AF9 YEATS domains.
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Compoun
d

Target(s)
Assay
Type

Metric Value
Selectivit
y

Referenc
e

XL-13m ENL HTRF IC₅₀ 25 nM

~12-fold for

ENL over

AF9 (in

vitro)

[1]

AF9 HTRF IC₅₀ 311 nM [1]

ENL CETSA EC₅₀ 205 nM

Not

selective in

cells

[1]

AF9 CETSA EC₅₀ 76 nM [1]

SR-0813 ENL/AF9 HTRF IC₅₀

25 nM

(ENL), 311

nM (AF9)

Not

selective in

cells

[1]

ENL/AF9 CETSA EC₅₀

205 nM

(ENL), 76

nM (AF9)

[1]

SGC-

iMLLT
ENL/AF9 - K_d 129 nM [4]

ENL-S1o ENL - K_d 2.0 nM

28-fold for

ENL over

AF9

[4]

Signaling Pathway and Mechanism of Action
ENL and AF9 are chromatin reader proteins that recognize acetylated and crotonylated lysine

residues on histones via their YEATS domains.[1] This interaction is crucial for the recruitment

of transcriptional machinery, including the super elongation complex (SEC), to the promoters of

specific genes.[1][3] In certain cancers, such as MLL-rearranged acute leukemia, the aberrant

activity of these proteins contributes to the upregulation of oncogenes like HOXA9, MYB, and

MYC.[1][3]
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XL-13m acts as a competitive inhibitor, binding to the YEATS domain of ENL and AF9 and

thereby preventing their interaction with acetylated histones. This disrupts the recruitment of

the transcriptional machinery and leads to the downregulation of target oncogenes.
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Caption: Mechanism of XL-13m inhibition of the ENL/AF9 signaling pathway.

Experimental Protocols
Here are detailed protocols for key experiments to study the interaction of XL-13m with its

target proteins.

Cellular Thermal Shift Assay (CETSA) for Target
Engagement
CETSA is a powerful method to verify the engagement of a small molecule with its target

protein in a cellular context. The principle is that ligand binding stabilizes the protein, leading to

a higher melting temperature.[5][6]
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1. Cell Culture and Treatment
(Incubate cells with XL-13m or vehicle)

2. Heating
(Aliquot cell suspension and heat at

different temperatures)

3. Cell Lysis and Separation
(Lyse cells and separate soluble fraction

from precipitated proteins by centrifugation)

4. Protein Quantification
(Analyze soluble protein levels by
Western Blot or other methods)

5. Data Analysis
(Plot soluble protein vs. temperature
to determine melting curve and shift)

Click to download full resolution via product page

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

Cell Culture and Treatment:

Culture cells of interest (e.g., MOLM-13) to the desired density.

Treat cells with various concentrations of XL-13m or a vehicle control for a specified time.

Heating:

Harvest and resuspend the cells in a suitable buffer.

Aliquot the cell suspension into PCR tubes.
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Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3

minutes) using a thermal cycler, followed by cooling.

Cell Lysis and Separation:

Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.

Protein Quantification:

Carefully collect the supernatant containing the soluble protein fraction.

Determine the concentration of the target protein (ENL or AF9) in the soluble fraction using

Western blotting and specific antibodies.

Data Analysis:

Quantify the band intensities from the Western blot.

Plot the percentage of soluble protein against the temperature for both the XL-13m-treated

and vehicle-treated samples.

The shift in the melting curve indicates the thermal stabilization of the target protein by XL-

13m, confirming target engagement.

In Vitro Photo-Cross-Linking Pull-Down Assay
This assay is used to demonstrate the direct interaction of XL-13m with its target proteins in a

competitive manner.[4]
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1. Incubation
(Incubate nuclear extracts with photo-reactive
probe and varying concentrations of XL-13m)

2. UV Cross-Linking
(Expose the mixture to UV light to covalently

link the probe to interacting proteins)

3. Biotinylation
(Add biotin-azide to conjugate biotin to the probe)

4. Enrichment
(Use streptavidin beads to pull down

biotinylated protein complexes)

5. Elution and Analysis
(Elute proteins and analyze by
immunoblotting for ENL/AF9)

Click to download full resolution via product page

Caption: Workflow for the in vitro photo-cross-linking pull-down assay.

Protocol:

Incubation:

Prepare nuclear extracts from the cells of interest.

Incubate the nuclear extracts with a photo-reactive histone probe (e.g., photo-H3K9cr) in

the presence of increasing concentrations of XL-13m or a vehicle control.

UV Cross-Linking:

Expose the samples to UV light to induce cross-linking between the photo-probe and

interacting proteins.
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Biotinylation:

Perform a click chemistry reaction to attach a biotin tag to the cross-linked probe.

Enrichment:

Add streptavidin-coated magnetic beads to the samples to capture the biotinylated probe-

protein complexes.

Wash the beads to remove non-specifically bound proteins.

Elution and Analysis:

Elute the bound proteins from the beads.

Analyze the eluates by SDS-PAGE and immunoblotting using antibodies specific for ENL

and AF9. A decrease in the amount of pulled-down ENL/AF9 with increasing

concentrations of XL-13m indicates competitive binding.

Co-Immunoprecipitation (Co-IP) to Assess Downstream
Effects
Co-IP can be used to investigate how XL-13m affects the formation of larger protein complexes

downstream of the target engagement. For example, to assess if XL-13m disrupts the

interaction of ENL/AF9 with components of the SEC.

Protocol:

Cell Treatment and Lysis:

Treat cells with XL-13m or a vehicle control.

Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.

Immunoprecipitation:

Incubate the cell lysates with an antibody against a component of the SEC (e.g., CDK9).
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Add protein A/G beads to pull down the antibody-protein complexes.

Wash the beads to remove non-specific binders.

Elution and Western Blotting:

Elute the immunoprecipitated proteins from the beads.

Analyze the eluates by SDS-PAGE and Western blotting using antibodies against ENL and

AF9. A reduced amount of co-immunoprecipitated ENL/AF9 in the XL-13m-treated sample

would suggest that the inhibitor disrupts the interaction between ENL/AF9 and the SEC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pubs.acs.org [pubs.acs.org]

2. researchgate.net [researchgate.net]

3. A chemical-genetic interaction between PAF1 and ENL/AF9 YEATS inhibition - PMC
[pmc.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC
[pmc.ncbi.nlm.nih.gov]

6. annualreviews.org [annualreviews.org]

To cite this document: BenchChem. [Application Notes and Protocols for XL-13m in Protein
Interaction Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1193830#xl-13n-for-protein-interaction-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1193830?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/10.1021/acscentsci.0c01550
https://www.researchgate.net/publication/347325868_Chemical_inhibition_of_ENLAF9_YEATS_domains_in_acute_leukemia
https://pmc.ncbi.nlm.nih.gov/articles/PMC12550596/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12550596/
https://www.researchgate.net/figure/Selective-engagement-of-XL-13m-with-endogenous-ENL-a-In-vitro-photo-cross-linking-pull_fig5_328581977
https://pmc.ncbi.nlm.nih.gov/articles/PMC10108388/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10108388/
https://www.annualreviews.org/docserver/fulltext/pharmtox/56/1/annurev-pharmtox-010715-103715.pdf?expires=1761840974&id=id&accname=guest&checksum=BF043C4131A6678B85B8C9DC96539199
https://www.benchchem.com/product/b1193830#xl-13n-for-protein-interaction-studies
https://www.benchchem.com/product/b1193830#xl-13n-for-protein-interaction-studies
https://www.benchchem.com/product/b1193830#xl-13n-for-protein-interaction-studies
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193830?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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